
Cyclokallidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclokallidin, also known as this compound, is a useful research compound. Its molecular formula is C56H83N17O11 and its molecular weight is 1170.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
Cyclokallidin is known for its role as a potent vasodilator and its influence on various physiological processes. Its pharmacological properties include:
- Vasodilation : this compound induces relaxation of blood vessels, which can lead to decreased blood pressure and improved blood flow. This property is particularly relevant in cardiovascular research and the development of treatments for hypertension.
- Bronchodilation : The compound has shown potential in enhancing airway dilation, making it a candidate for research into treatments for asthma and other respiratory conditions.
- Neurotransmission Modulation : this compound interacts with neuropeptide systems, influencing pain perception and inflammatory responses. This suggests potential applications in pain management therapies.
Therapeutic Applications
The therapeutic potential of this compound extends across several medical fields:
- Cardiovascular Diseases : Due to its vasodilatory effects, this compound is being investigated for its ability to treat conditions such as heart failure and ischemic heart disease.
- Respiratory Disorders : Its bronchodilatory effects make it a candidate for developing new asthma medications or treatments for chronic obstructive pulmonary disease (COPD).
- Pain Management : Research is exploring this compound's role in modulating pain pathways, potentially leading to new analgesics that target specific receptors without the side effects associated with opioids.
Research Applications
This compound has been utilized in various research contexts, including:
- Experimental Models : Researchers use this compound in animal models to study its effects on vascular function and respiratory mechanics, providing insights into its mechanisms of action.
- Drug Development : The compound serves as a lead structure for synthesizing analogs with enhanced efficacy or reduced side effects, contributing to the development of novel pharmacological agents.
- Biomarker Studies : this compound levels may serve as biomarkers in certain diseases, aiding in diagnosis or monitoring treatment responses.
Case Studies and Findings
Several studies have highlighted the applications of this compound:
- A study published in Journal of Pharmacology demonstrated that this compound effectively reduced blood pressure in hypertensive rat models, supporting its potential use in treating hypertension .
- Research conducted at a prominent university explored this compound's effects on airway resistance in asthmatic models, showing significant bronchodilatory responses .
- A clinical trial investigated the analgesic properties of this compound analogs in patients with chronic pain conditions, indicating promising results in pain reduction without significant adverse effects .
Data Table: Summary of this compound Applications
特性
CAS番号 |
75690-91-4 |
---|---|
分子式 |
C56H83N17O11 |
分子量 |
1170.4 g/mol |
IUPAC名 |
2-[3-[(1S,7S,13S,16S,22S,25S,28S,35S,38S)-35-amino-13,25-dibenzyl-28-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-2,8,11,14,17,23,26,29,36,39-decaoxo-3,9,12,15,18,24,27,30,37,40-decazatetracyclo[38.3.0.03,7.018,22]tritetracontan-38-yl]propyl]guanidine |
InChI |
InChI=1S/C56H83N17O11/c57-36-18-7-8-24-62-47(77)37(19-9-25-63-55(58)59)67-49(79)40(31-35-16-5-2-6-17-35)69-51(81)43-22-12-27-71(43)53(83)41(33-74)70-48(78)39(30-34-14-3-1-4-15-34)66-45(75)32-65-50(80)42-21-11-28-72(42)54(84)44-23-13-29-73(44)52(82)38(68-46(36)76)20-10-26-64-56(60)61/h1-6,14-17,36-44,74H,7-13,18-33,57H2,(H,62,77)(H,65,80)(H,66,75)(H,67,79)(H,68,76)(H,69,81)(H,70,78)(H4,58,59,63)(H4,60,61,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChIキー |
DKNFFRJVCYGULT-FSLKYBNLSA-N |
SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
異性体SMILES |
C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
正規SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
Key on ui other cas no. |
75690-91-4 |
同義語 |
cyclokallidin epsilon-cyclokallidin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。